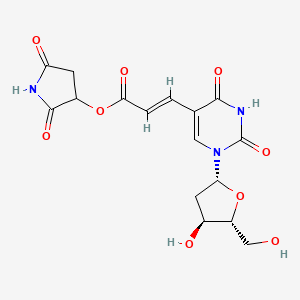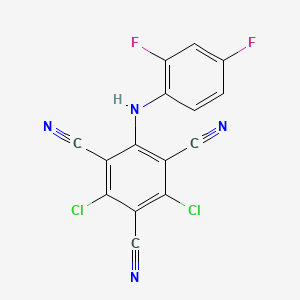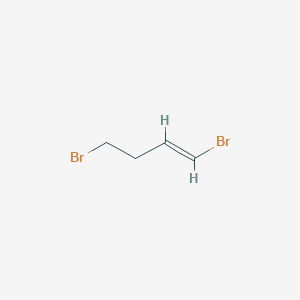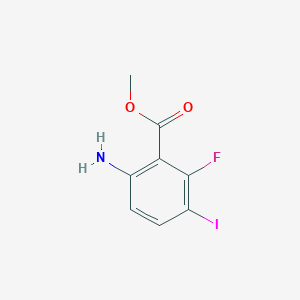![molecular formula C16H24N2O10 B12841775 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. It is known for its role in the synthesis of glycosylated compounds and its potential as a metabolic inhibitor of cellular-membrane glycoconjugates .
准备方法
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose typically involves the acetylation of glucosamine The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of glycosylated compounds and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a metabolic inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of glycosylated drugs.
Industry: It is used in the production of various biochemical reagents and intermediates.
作用机制
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose involves its interaction with cellular-membrane glycoconjugates. It acts as a metabolic inhibitor by interfering with the synthesis and function of these glycoconjugates. The molecular targets and pathways involved include enzymes responsible for glycosylation and other related metabolic processes .
相似化合物的比较
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose can be compared with other similar compounds such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: This compound lacks the aminoacetyl group at the 2-position.
2-Acetamido-2-deoxy-b-D-glucopyranose 1,3,4,6-tetraacetate: Similar in structure but with different functional groups.
N-Acetyl-D-glucosamine: A simpler derivative of glucosamine with fewer acetyl groups.
属性
分子式 |
C16H24N2O10 |
|---|---|
分子量 |
404.37 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H24N2O10/c1-7(19)24-6-11-14(25-8(2)20)15(26-9(3)21)13(18-12(23)5-17)16(28-11)27-10(4)22/h11,13-16H,5-6,17H2,1-4H3,(H,18,23)/t11-,13-,14-,15-,16-/m1/s1 |
InChI 键 |
PDSYKYXZTPWVAQ-JPIRQXTESA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


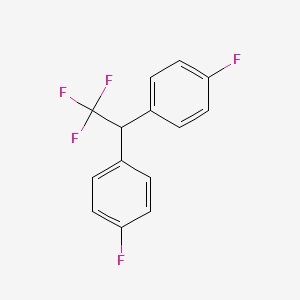
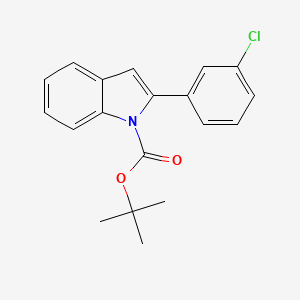
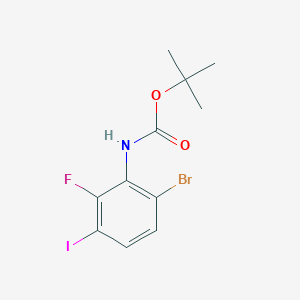
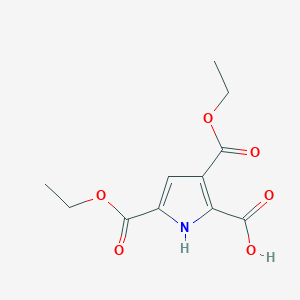

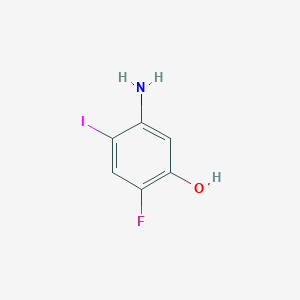

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
